molecular formula C15H16ClN5 B11205150 1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11205150
M. Wt: 301.77 g/mol
InChI Key: AZQKVMRFFMSHCR-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and a substituted phenyl group, making it a molecule of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-amino-1H-pyrazole and 2-chloro-4,6-dimethylpyrimidine under basic conditions.

    Substitution Reactions:

    N-Propylation: The final step involves the alkylation of the amine group with a propyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the pyrazolo[3,4-d]pyrimidine ring.

    Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By inhibiting these kinases, the compound can interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The specific binding to the ATP-binding site of CDKs prevents their activation and subsequent phosphorylation of target proteins, which is essential for cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloro-4-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and binding affinities compared to its analogs. The presence of the 3-chloro-4-methylphenyl group enhances its interaction with target proteins, making it a potent inhibitor in various biological assays .

Properties

Molecular Formula

C15H16ClN5

Molecular Weight

301.77 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H16ClN5/c1-3-6-17-14-12-8-20-21(15(12)19-9-18-14)11-5-4-10(2)13(16)7-11/h4-5,7-9H,3,6H2,1-2H3,(H,17,18,19)

InChI Key

AZQKVMRFFMSHCR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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